

understanding the nucleophilic substitution for 4-morpholinecarbonitrile formation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Morpholinecarbonitrile*

Cat. No.: *B073717*

[Get Quote](#)

An In-Depth Technical Guide to the Nucleophilic Substitution for **4-Morpholinecarbonitrile** Formation

Abstract

This technical guide provides a comprehensive examination of the synthesis of **4-morpholinecarbonitrile**, a pivotal intermediate in pharmaceutical and agricultural chemistry. The core of this synthesis lies in a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, discusses alternative and modern synthetic strategies, and presents key analytical data for product characterization. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical knowledge and practical, actionable insights into the preparation of this valuable chemical building block.

Introduction: The Significance of 4-Morpholinecarbonitrile

4-Morpholinecarbonitrile, with the chemical formula $C_5H_8N_2O$ and a molecular weight of 112.13 g/mol, is an organic compound featuring a morpholine ring N-substituted with a cyano group.^{[1][2][3]} Its unique structure, combining the versatile reactivity of the nitrile with the pharmacologically relevant morpholine scaffold, makes it a highly sought-after intermediate.^{[1][4]}

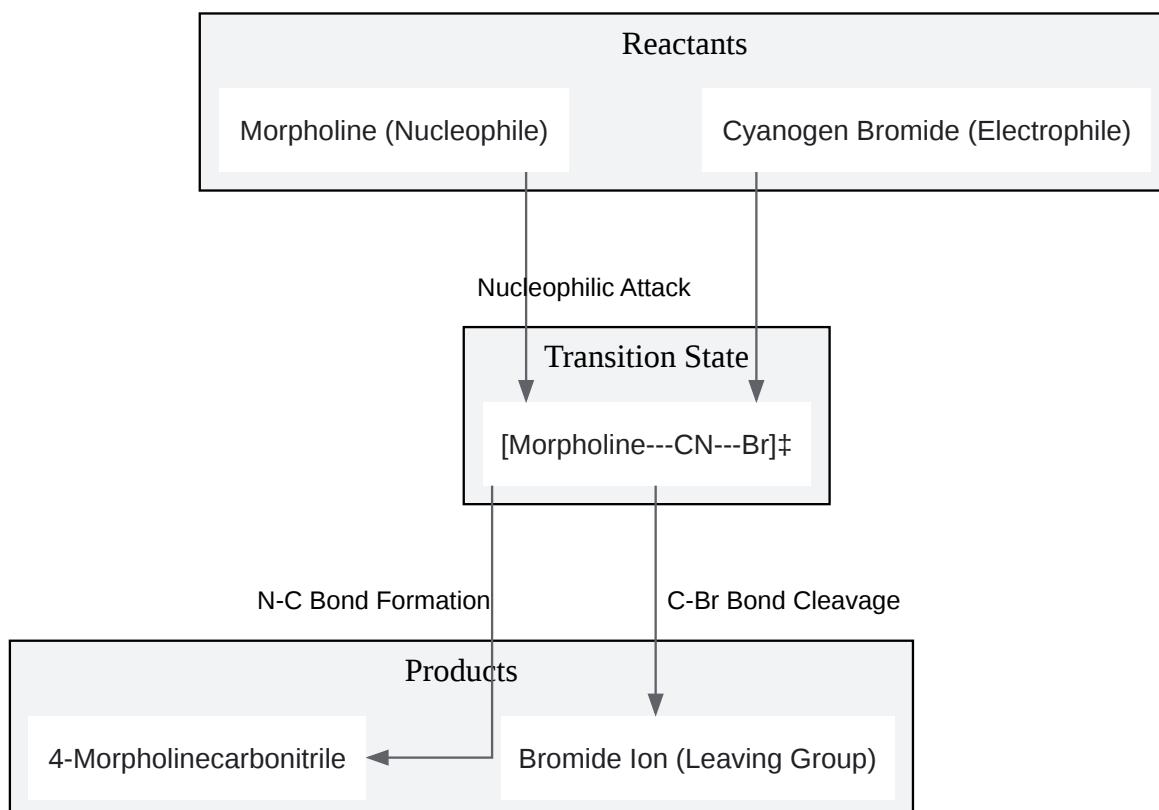
Key Applications:

- Pharmaceuticals: It serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, where the morpholine moiety is often incorporated to improve pharmacokinetic properties and the nitrile group can be transformed into other functional groups.[\[1\]](#)
- Agrochemicals: The compound is explored in the development of new agrochemicals, particularly fungicides, owing to its inherent biological activity.[\[1\]](#)
- Organic Synthesis: As a versatile reagent, it facilitates the construction of more complex heterocyclic structures and other target molecules.[\[1\]](#)[\[5\]](#)

Given its importance, a thorough understanding of its synthesis is critical for chemists in both academic and industrial settings. The most established and fundamental route to its formation is through a nucleophilic substitution pathway.

The Core Mechanism: N-Cyanation via Nucleophilic Substitution

The formation of **4-morpholinecarbonitrile** is a classic example of a nucleophilic substitution reaction, specifically the N-cyanation of a secondary amine. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic cyanide source.


The four essential components of this substitution reaction are:

- Nucleophile: Morpholine (C_4H_9NO). The lone pair of electrons on the nitrogen atom of the secondary amine makes it electron-rich and thus nucleophilic.[\[6\]](#)[\[7\]](#)
- Electrophile (Cyanating Agent): A reagent that provides an electrophilic cyanide carbon. The most traditional reagent is cyanogen bromide ($BrCN$).[\[1\]](#)[\[8\]](#)
- Leaving Group: The group that detaches from the electrophilic carbon after the nucleophilic attack. In the case of cyanogen bromide, it is the bromide ion (Br^-).[\[7\]](#)
- Product: **4-Morpholinecarbonitrile**.

The reaction of a secondary amine like morpholine with cyanogen bromide is a specific application of the von Braun reaction.[9][10] The mechanism proceeds via a direct, bimolecular nucleophilic substitution (S_N2) pathway.[1][9]

Mechanistic Steps:

- Nucleophilic Attack: The nitrogen atom of morpholine attacks the electrophilic carbon atom of cyanogen bromide.
- Transition State: A transition state is formed where a new N-C bond is partially formed and the C-Br bond is partially broken.
- Product Formation: The C-Br bond cleaves, expelling the bromide ion as the leaving group and forming the stable N-cyano bond of **4-morpholinocarbonitrile**.

[Click to download full resolution via product page](#)

Caption: S_N2 mechanism for **4-morpholinecarbonitrile** formation.

Synthetic Methodologies: From Classic to Modern

While the von Braun reaction using cyanogen bromide is historically significant, the high toxicity and hazardous nature of cyanogen halides have driven the development of safer and more versatile N-cyanation methods.^[8]

3.1. The Classical Approach: Cyanogen Bromide This method, first disclosed in 1945, remains a foundational protocol.^[1] It involves the direct reaction of morpholine with cyanogen bromide, often in the presence of a base like potassium hydroxide to neutralize the hydrogen bromide byproduct.^[1] Despite its high yield, the severe toxicity of BrCN necessitates stringent safety protocols.

3.2. Modern Alternatives for N-Cyanation To circumvent the use of highly toxic reagents, several alternative methods for the N-cyanation of secondary amines have been developed:

- **Oxidative Cyanation with TMSCN:** A widely adopted method uses trimethylsilyl cyanide (TMSCN) as the cyanide source in the presence of an oxidant. Household bleach (NaClO) has been shown to effectively oxidize TMSCN *in situ* to generate an electrophilic cyanating species that readily reacts with amines.^{[8][11]}
- **NCS/Zn(CN)₂ System:** An operationally simple method uses N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This system avoids handling cyanogen halides directly and is effective for a variety of primary and secondary amines.^{[12][13]}
- **Hypervalent Iodine Reagents:** Reagents like 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) serve as stable and efficient electrophilic cyanating agents for secondary amines and sulfonamides.^[12]
- **Trichloroacetonitrile:** This reagent can be used in a one-pot, two-step protocol where it first forms an amidine intermediate with the amine, which is then converted to the cyanamide with a base.^[14]

Detailed Experimental Protocol: Synthesis via Cyanogen Bromide

This section provides a self-validating, step-by-step protocol for the synthesis of **4-morpholinecarbonitrile** based on the classical method.

4.1. Materials and Equipment

Reagents & Materials	Equipment
Morpholine ($\geq 99\%$)	Round-bottom flask (e.g., 250 mL)
Cyanogen Bromide ($\geq 97\%$)	Magnetic stirrer and stir bar
Potassium Hydroxide (pellets)	Dropping funnel
Diethyl ether (anhydrous)	Ice-water bath
Magnesium sulfate (anhydrous)	Separatory funnel
Deionized water	Rotary evaporator
Vacuum distillation apparatus	

4.2. Critical Safety Precautions

- **EXTREME TOXICITY:** Cyanogen bromide is highly toxic, corrosive, and lachrymatory. All operations must be performed in a certified chemical fume hood.
- **PERSONAL PROTECTIVE EQUIPMENT (PPE):** Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.
- **QUENCHING:** Prepare a quench solution of sodium hypochlorite (bleach) and sodium hydroxide to neutralize any residual cyanide.

4.3. Reaction Procedure

- **Setup:** Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
- **Reagent Preparation:** In the flask, dissolve morpholine (e.g., 0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until the solids dissolve.

- Addition of Cyanating Agent: Dissolve cyanogen bromide (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
- Reaction: Add the cyanogen bromide solution dropwise to the stirred morpholine solution over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.
- Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

4.4. Work-up and Purification

- Filtration: Filter the reaction mixture to remove the precipitated potassium bromide salt.
- Washing: Wash the filtrate in a separatory funnel sequentially with 50 mL of deionized water and 50 mL of brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude liquid by vacuum distillation. Collect the fraction boiling at 71-73 °C at 0.6 mmHg to yield pure **4-morpholinecarbonitrile**.[\[2\]](#)[\[5\]](#)[\[15\]](#)

Caption: Experimental workflow for the synthesis of **4-morpholinecarbonitrile**.

Data Presentation and Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **4-morpholinecarbonitrile**.

Table 1: Physicochemical Properties of **4-Morpholinecarbonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	112.13 g/mol	[1] [2] [3]
Appearance	Clear, colorless liquid	[2] [15]
Density	1.109 g/mL at 25 °C	[1] [2] [5]
Boiling Point	71-73 °C / 0.6 mmHg	[2] [5] [15]
Refractive Index (n ²⁰ /D)	1.473	[1] [2] [5]

Table 2: Key Reaction Parameters and Expected Outcomes

Parameter	Condition / Ratio	Rationale & Expected Impact
Stoichiometry	~1:1:1 (Morpholine:BrCN:Base)	A 1:1 ratio is theoretically required. Excess amine can lead to side reactions. The base is crucial to neutralize HBr byproduct.
Temperature	0-5 °C during addition	Exothermic reaction; low temperature controls the reaction rate, minimizes side products, and prevents evaporation of BrCN.
Solvent	Anhydrous, non-protic (e.g., ether)	Prevents unwanted reactions with water and effectively dissolves reactants.
Addition Rate	Slow, dropwise	Maintains temperature control and prevents localized high concentrations of the highly reactive cyanogen bromide.
Purity	>92% (post-distillation)	The foundational protocol established a purity of 92%. ^[1] Modern purification can often exceed this.

Spectroscopic Confirmation:

- Infrared (IR) Spectroscopy: The most telling feature is a strong, sharp absorption band characteristic of the carbon-nitrogen triple bond (C≡N) stretch, which appears around 2240 cm^{-1} .^[1]
- ^1H NMR: Signals corresponding to the two distinct sets of protons on the morpholine ring, typically seen as triplets around δ 3.7 and δ 3.2 ppm.
- ^{13}C NMR: Signals for the morpholine carbons and a distinct signal for the nitrile carbon.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the product ($m/z = 112$).

Conclusion

The synthesis of **4-morpholinecarbonitrile** via nucleophilic substitution is a robust and well-established chemical transformation. While the classic von Braun reaction with cyanogen bromide provides a high-yielding route, its inherent safety risks have spurred the innovation of safer, modern cyanating systems. This guide has provided a detailed mechanistic overview, a practical and verifiable experimental protocol, and the necessary characterization data to empower researchers in the successful synthesis and application of this important chemical intermediate. A thorough understanding of both the classical and modern approaches allows scientists to make informed decisions based on the specific needs of their research, balancing factors of yield, safety, and operational simplicity.

References

- Title: Organocatalytic Synthesis of α -Aminonitriles: A Review Source: MDPI URL:[Link]
- Title: A truly green synthesis of α -aminonitriles via Strecker reaction Source: Semantic Scholar URL:[Link]
- Title: A Simple Method for the Electrophilic Cyanation of Secondary Amines Source: Organic Letters URL:[Link]
- Title: A Simple Method for the Electrophilic Cyanation of Secondary Amines Source: PMC - NIH URL:[Link]
- Title: α -Aminonitrile synthesis by cyanation Source: Organic Chemistry Portal URL:[Link]
- Title: C2–H cyanation of morpholine analogues via metal-free aerobic oxidative...
- Title: Organocatalytic Synthesis of α -Aminonitriles: A Review Source: ResearchG
- Title: N-Cyanation of Secondary Amines Using Trichloroacetonitrile Source: Request PDF on ResearchG
- Title: Synthesis of α -Amino ketones, acids, esters, nitriles and related compounds Source: Organic Chemistry Portal URL:[Link]
- Title: N-Cyanation of Primary and Secondary Amines with Cyanobenzio-doxolone (CBX)
- Title: Cyanamide synthesis by cyanation Source: Organic Chemistry Portal URL:[Link]
- Title: von Braun reaction Source: Wikipedia URL:[Link]
- Title: Cyan
- Title: **4-Morpholinecarbonitrile** | C5H8N2O | CID 73738 Source: PubChem - NIH URL: [Link]

- Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: NIH URL:[Link]
- Title: Studies on the Mechanism of the von Braun Reaction Source: ResearchG
- Title: Rosenmund-von Braun Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity Source: PMC - NIH URL:[Link]
- Title: Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile Source: Springer Link URL:[Link]
- Title: von Braun Reaction Source: springerprofessional.de URL:[Link]
- Title: Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity Source: PubMed URL:[Link]
- Title: Morpholine Source: Wikipedia URL:[Link]
- Title: The von Braun Cyanogen Bromide Reaction Source: ResearchG
- Title: Morpholine-4-carbonitrile (1530-89-8) Source: Chemchart URL:[Link]
- Title: New Process for the Synthesis of Morpholinylbenzenes Source: Google Patents URL
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Synthesis of N-substituted morpholine nucleoside deriv
- Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL:[Link]
- Title: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Nucleophilic substitution of haloalkanes with cyanide ions Source: chemrevise.org URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Morpholinecarbonitrile | 1530-89-8 [smolecule.com]
- 2. 4-Morpholinecarbonitrile 99 1530-89-8 [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Morpholinecarbonitrile 99 1530-89-8 [sigmaaldrich.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-MORPHOLINECARBONITRILE | 1530-89-8 [chemicalbook.com]
- To cite this document: BenchChem. [understanding the nucleophilic substitution for 4-morpholinecarbonitrile formation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073717#understanding-the-nucleophilic-substitution-for-4-morpholinecarbonitrile-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com